molecular formula C11H19ClN2Si2 B8587837 5-Chloro-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine CAS No. 820225-03-4

5-Chloro-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine

Cat. No. B8587837
M. Wt: 270.90 g/mol
InChI Key: CBDLHOHBZXQCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine is a useful research compound. Its molecular formula is C11H19ClN2Si2 and its molecular weight is 270.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

820225-03-4

Product Name

5-Chloro-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine

Molecular Formula

C11H19ClN2Si2

Molecular Weight

270.90 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine

InChI

InChI=1S/C11H19ClN2Si2/c1-15(2)7-8-16(3,4)14(15)11-6-5-10(12)9-13-11/h5-6,9H,7-8H2,1-4H3

InChI Key

CBDLHOHBZXQCIM-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC[Si](N1C2=NC=C(C=C2)Cl)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (350 ml) solution of 5-chloropyridin-2-ylamine (10.28 g, 80.0 mmol) was added a hexane solution (1.58M, 50.6 ml, 80.0 mmol) of n-butyl lithium at −78° C. The resulting mixture was stirred for 1 hour. At the same temperature, a tetrahydrofuran (50 ml) solution of 1,2-bis(chlorodimethylsilyl)ethane (17.22 g, 80.0 mmol) was added to the reaction mixture, followed by stirring for 1 hour. A hexane solution (1.58M, 50.6 ml, 80.0 mmol) of n-butyl lithium was added at the same temperature and the resulting mixture was stirred for 30 minutes. At room temperature, a saturated aqueous solution of sodium chloride was added to the reaction mixture. Diethyl ether was added to the resulting mixture to separate it into layers. The organic layer was dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was distilled under reduced pressure (120° C./3.0 mmHg) to give the title compound (12.97 g, 47.9 mmol, 60%) as a colorless acicular substance.
Quantity
10.28 g
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reactant
Reaction Step One
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50.6 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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350 mL
Type
solvent
Reaction Step One
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50.6 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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17.22 g
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reactant
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50 mL
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solvent
Reaction Step Five
Yield
60%

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